3-n-Propylthiobenzyl alcohol
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Overview
Description
3-n-Propylthiobenzyl alcohol is an organic compound characterized by the presence of a benzyl alcohol group substituted with a propylthio group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Propylthiobenzyl alcohol typically involves the nucleophilic substitution of a suitable benzyl halide with a propylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The general reaction scheme is as follows:
C6H5CH2X+C3H7SH→C6H5CH2SC3H7+HX
where ( \text{X} ) represents a halogen atom (e.g., chlorine or bromine).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be employed to enhance the reaction efficiency and facilitate the separation of the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions: 3-n-Propylthiobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The propylthio group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed:
Oxidation: 3-n-Propylthiobenzaldehyde or 3-n-Propylthiobenzoic acid.
Reduction: 3-n-Propylthiobenzyl thiol or 3-n-Propylbenzyl hydrocarbon.
Substitution: Various substituted benzyl alcohols depending on the substituent introduced.
Scientific Research Applications
3-n-Propylthiobenzyl alcohol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-n-Propylthiobenzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The propylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyl alcohol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Benzyl alcohol: Lacks the propylthio group, resulting in different chemical and biological properties.
3-n-Propylbenzyl alcohol: Similar structure but without the sulfur atom, leading to different reactivity and applications.
Thiobenzyl alcohol: Contains a thiol group instead of a propylthio group, affecting its chemical behavior.
Uniqueness: 3-n-Propylthiobenzyl alcohol is unique due to the presence of both a benzyl alcohol and a propylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-propylsulfanylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7,11H,2,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICICTDSZNKJLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443307-40-1 |
Source
|
Record name | [3-(propylsulfanyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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